molecular formula C15H12FNO B8132487 5-(Benzyloxy)-6-fluoro-1H-indole

5-(Benzyloxy)-6-fluoro-1H-indole

Cat. No.: B8132487
M. Wt: 241.26 g/mol
InChI Key: VTDQUKKDBPQGSA-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-fluoro-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a benzyloxy group at the 5-position and a fluoro group at the 6-position of the indole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-fluoro-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-hydroxyindole and benzyl bromide.

    O-Benzylation: The hydroxyl group at the 5-position of the indole is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Deprotection: The final step involves the removal of the benzyl protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Industrial Production Methods

Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

5-(Benzyloxy)-6-fluoro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.

    Industry: Utilized in the development of fluorescent probes and materials for biomedical applications.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy and fluoro groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but lacks the indole core.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Another related compound with different substitution patterns.

    1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a benzyloxy group but belongs to the pyrazole family.

Uniqueness

5-(Benzyloxy)-6-fluoro-1H-indole is unique due to the combination of the indole core with benzyloxy and fluoro substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications that other similar compounds may not fulfill.

Properties

IUPAC Name

6-fluoro-5-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-9-14-12(6-7-17-14)8-15(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDQUKKDBPQGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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